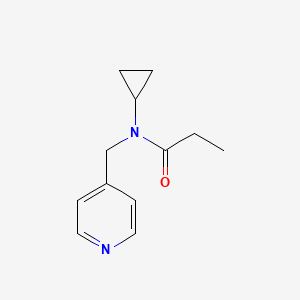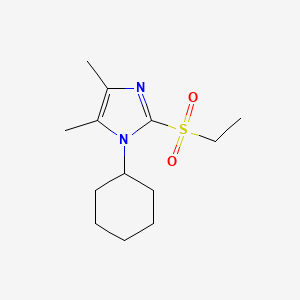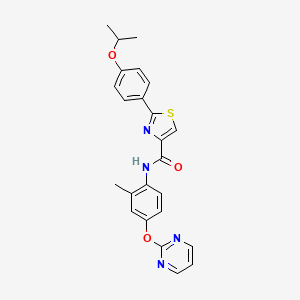
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone blocks the downstream activation of various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In animal models, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has demonstrated potent antitumor activity, as well as a favorable safety profile. 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has some limitations, including its relatively short half-life and potential off-target effects, which may limit its therapeutic potential.
Orientations Futures
Future research on 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone should focus on further elucidating its mechanism of action and identifying potential biomarkers for patient selection. Additionally, clinical trials are needed to evaluate the safety and efficacy of 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone in various cancer and autoimmune disease indications. Finally, the development of novel combination therapies involving 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone and other targeted agents may represent a promising approach for improving patient outcomes.
Méthodes De Synthèse
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone is synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with various reagents, including 2-chloro-N-(2,6-dimethylphenyl)acetamide, sodium hydride, and ethyl chloroformate. The final product is obtained through purification by column chromatography and crystallization.
Applications De Recherche Scientifique
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has shown potent inhibitory activity against B-cell receptor signaling pathways, which are critical for the survival and proliferation of B-cell malignancies. 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has also demonstrated efficacy in inhibiting the growth of various solid tumors, including melanoma, lung cancer, and breast cancer.
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(10-6-8-16-13-10)14-7-5-9-3-1-2-4-11(9)14/h6,8-9,11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDUACRBVLCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)


![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)

![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
